6,7-Dimethyl-8-ribityllumazine 6,7-Dimethyl-8-ribityllumazine 6,7-dimethyl-8-(1-D-ribityl)lumazine is the pteridine that is lumazine substituted with methyl groups at C-6 and -7 and with a 1-D-ribityl group on N-8. It has a role as an Escherichia coli metabolite and a cofactor. It is functionally related to a lumazine and a ribitol. It is a conjugate acid of a 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-).
6,7-Dimethyl-8-(1-D-ribityl)lumazine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
6,7-Dimethyl-8-ribityllumazine is a natural product found in Eremothecium ashbyi and Eremothecium gossypii with data available.
6,7-Dimethyl-8-(1-D-ribityl)lumazine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 2535-20-8
VCID: VC21124727
InChI: InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
SMILES: CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Molecular Formula: C13H18N4O6
Molecular Weight: 326.31 g/mol

6,7-Dimethyl-8-ribityllumazine

CAS No.: 2535-20-8

Cat. No.: VC21124727

Molecular Formula: C13H18N4O6

Molecular Weight: 326.31 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethyl-8-ribityllumazine - 2535-20-8

Specification

Description 6,7-dimethyl-8-(1-D-ribityl)lumazine is the pteridine that is lumazine substituted with methyl groups at C-6 and -7 and with a 1-D-ribityl group on N-8. It has a role as an Escherichia coli metabolite and a cofactor. It is functionally related to a lumazine and a ribitol. It is a conjugate acid of a 6,7-dimethyl-8-(1-D-ribityl)lumazine(1-).
6,7-Dimethyl-8-(1-D-ribityl)lumazine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
6,7-Dimethyl-8-ribityllumazine is a natural product found in Eremothecium ashbyi and Eremothecium gossypii with data available.
6,7-Dimethyl-8-(1-D-ribityl)lumazine is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 2535-20-8
Molecular Formula C13H18N4O6
Molecular Weight 326.31 g/mol
IUPAC Name 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
Standard InChI InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
Standard InChI Key SXDXRJZUAJBNFL-XKSSXDPKSA-N
Isomeric SMILES CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C
SMILES CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Canonical SMILES CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C

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